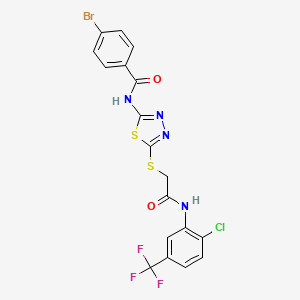

4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a bromobenzamide group and a thioether-linked 2-chloro-5-(trifluoromethyl)phenyl moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution (e.g., thioether formation) and amide coupling, as inferred from analogous syntheses of thiadiazole derivatives . The presence of bromine, chlorine, and trifluoromethyl groups enhances electrophilicity and metabolic stability, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

4-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClF3N4O2S2/c19-11-4-1-9(2-5-11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-10(18(21,22)23)3-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMNTBXEMOKGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClF3N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- 4-Bromo Group : Contributes to the compound's electrophilic nature.

- Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.

- Trifluoromethyl Phenyl Group : Enhances lipophilicity and bioactivity.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Antitumor Activity

Thiadiazole derivatives have also been studied for their anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. A study highlighted that modifications in the thiadiazole structure can enhance cytotoxicity against specific cancer cell lines.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole derivative | MCF-7 (breast cancer) | 15 | |

| Thiadiazole derivative | HeLa (cervical cancer) | 10 |

The biological activity of 4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Electrophilic Attack : The bromine and trifluoromethyl groups enhance electrophilicity, allowing the compound to form covalent bonds with nucleophiles in microbial cells.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes.

- Induction of Apoptosis : By generating ROS, these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial effects of a series of thiadiazole derivatives, including the compound . Results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL.

"The incorporation of a thiadiazole moiety significantly enhanced the antibacterial potency of the tested compounds."

-

Antitumor Activity : In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis at IC50 values comparable to established chemotherapeutics.

"Our findings suggest that thiadiazole derivatives could serve as promising candidates for further development as anticancer agents."

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can effectively target various bacterial strains by disrupting cell walls or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Antitumor Activity

Thiadiazole derivatives have also been studied for their anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. A notable study highlighted that modifications in the thiadiazole structure can enhance cytotoxicity against specific cancer cell lines.

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole derivative | MCF-7 (breast cancer) | 15 | |

| Thiadiazole derivative | HeLa (cervical cancer) | 10 |

Study on Antimicrobial Efficacy

A recent investigation synthesized a series of thiadiazole derivatives, including those structurally similar to 4-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide). The study demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against drug-resistant strains of Candida.

Anticancer Investigation

Another research project focused on the anticancer activities of thiadiazole derivatives. It highlighted the importance of substituent variations in enhancing biological efficacy. The findings suggested that incorporating specific functional groups could lead to improved therapeutic profiles against various cancers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes structurally related compounds and their distinguishing attributes:

Substituent Effects on Activity and Stability

- Halogenated Groups : Bromine and chlorine substituents are common in bioactive molecules due to their electron-withdrawing effects, which enhance binding to hydrophobic pockets. highlights that N-bromine compounds exhibit superior bactericidal activity compared to N-chlorine analogs, suggesting the target’s bromine may confer enhanced efficacy .

- Trifluoromethyl (CF₃): The CF₃ group in the target compound improves metabolic stability and lipophilicity, a feature shared with Intermediate 30 .

Heterocyclic Core and Linkage Comparisons

- 1,3,4-Thiadiazole vs.

- Thioether vs. Ether Linkages : The thioether in the target and 476484-60-3 offers higher resistance to oxidative metabolism compared to the ether in Intermediate 30 .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the 1,3,4-thiadiazole core. Key steps include:

- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C for 6–8 hours .

- Sulfide linkage introduction : Reaction of the thiadiazole intermediate with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide using anhydrous K₂CO₃ as a base in dry acetone under reflux (60°C, 3–4 hours) .

- Final coupling : Amide bond formation between the bromobenzoyl chloride and the thiadiazole-thioether intermediate in dichloromethane (DCM) with triethylamine (TEA) as a catalyst . Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and monitor reactions via TLC. Recrystallization from ethanol or acetonitrile improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- ¹H/¹³C NMR :

- Thiadiazole ring protons (δ 7.8–8.2 ppm) .

- Trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) .

- Amide NH (δ 10.2–10.8 ppm, broad singlet) .

- HRMS : Molecular ion [M+H]⁺ with exact mass matching theoretical value (e.g., m/z 590.9784 for C₁₉H₁₂BrClF₃N₄O₂S₂) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (680–720 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl and thiadiazole groups in biological activity?

- SAR Strategy :

- Synthesize analogs with substituent variations:

- Replace trifluoromethyl with -CF₂H or -CH₃ to assess hydrophobicity effects .

- Modify the thiadiazole ring to oxadiazole or triazole to study heterocycle specificity .

- Assays :

- Enzyme inhibition (e.g., kinase assays using ADP-Glo™ kits) .

- Cytotoxicity (MTT assay on cancer cell lines, IC₅₀ comparisons) .

- Computational Modeling :

- Docking studies (AutoDock Vina) to predict binding modes to kinase ATP-binding pockets .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across studies?

Discrepancies often arise from:

- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7, A549) with standardized protocols .

- Assay conditions : Control for pH, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .

- Compound purity : Validate via HPLC (>98% purity) and quantify degradation products (e.g., hydrolyzed amide bonds) .

- Mechanistic follow-up : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., EGFR or PI3K pathways) .

Q. How can computational methods predict metabolic stability and potential toxicity of this compound?

- In silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, plasma protein binding, and hERG inhibition .

- Metabolite Identification : GLORYx predicts phase I/II metabolites (e.g., oxidation of thiadiazole or dehalogenation) .

- Validation :

- Microsomal stability assays (human liver microsomes, LC-MS/MS analysis) .

- Ames test for mutagenicity .

Methodological Challenges

Q. What strategies mitigate sulfur-containing byproduct formation during synthesis?

- Byproduct Source : Disproportionation of thiol intermediates or oxidation of sulfide linkages .

- Solutions :

- Use reducing agents (e.g., Na₂S₂O₄) in situ to prevent disulfide formation .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

- Monitor reaction progress with LC-MS to isolate desired product early .

Q. How to design a stability study for this compound under physiological conditions?

- Conditions :

- pH 7.4 phosphate buffer at 37°C for 48 hours .

- Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Analysis :

- UPLC-PDA at 254 nm to track degradation (e.g., hydrolysis of the amide bond) .

- Mass spectrometry to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.